1-(4-Nitrophenyl)-3-(propan-2-yl)urea

Description

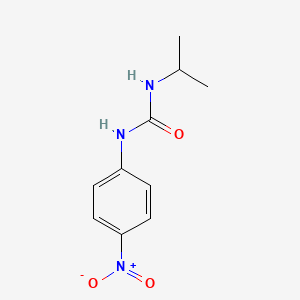

1-(4-Nitrophenyl)-3-(propan-2-yl)urea is a urea derivative characterized by a 4-nitrophenyl group attached to one nitrogen atom and an isopropyl (propan-2-yl) group on the adjacent nitrogen. Urea derivatives are widely studied for their biological and chemical properties, particularly in medicinal chemistry and agrochemical applications. The nitro group at the para position of the phenyl ring confers electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the isopropyl substituent contributes steric bulk and lipophilicity .

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(2)11-10(14)12-8-3-5-9(6-4-8)13(15)16/h3-7H,1-2H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVIFLDCYYMICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273874 | |

| Record name | N-(1-Methylethyl)-N′-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70826-97-0 | |

| Record name | N-(1-Methylethyl)-N′-(4-nitrophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70826-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-N′-(4-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(propan-2-yl)urea typically involves the reaction of 4-nitroaniline with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Nitroaniline+Isopropyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Substitution: Sodium methoxide, methanol solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products Formed

Reduction: 1-(4-Aminophenyl)-3-(propan-2-yl)urea.

Substitution: Various substituted phenylureas depending on the nucleophile used.

Hydrolysis: Isopropylamine and 4-nitrophenyl isocyanate.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(propan-2-yl)urea exhibits a range of biological activities, primarily due to the presence of the urea moiety which is known to interact with various biological targets.

Inhibitory Effects on Enzymes

Recent studies have identified this compound as a selective inhibitor of certain enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide biosynthesis. This inhibition can be particularly beneficial in developing treatments for parasitic infections like Cryptosporidium parvum. The compound demonstrated an IC50 value of 340 nM, indicating potent activity against this target .

Cancer Research

In cancer therapy, derivatives of urea compounds have been explored as potential inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the immune response to tumors. Studies have shown that para-substituted phenyl urea derivatives exhibit significant inhibitory activity against IDO1, which could enhance anti-tumor immunity . This suggests that this compound may also possess similar properties worthy of investigation.

Agricultural Applications

The compound has been explored in the context of agrochemicals, particularly as a precursor to herbicides like Isoproturon. The synthesis of Isoproturon from this compound demonstrates its utility in agricultural settings where effective weed management is critical . This application underscores the importance of such compounds in enhancing crop yields and sustainability.

Case Study 1: Development of Urea-Based Inhibitors

A high-throughput screening study identified several urea-based compounds with inhibitory effects on IMPDH. Among these, this compound was highlighted for its selective activity against Cryptosporidium parvum, paving the way for further development into therapeutic agents .

Case Study 2: Synthesis and Evaluation of IDO1 Inhibitors

Research focusing on IDO1 inhibitors demonstrated that modifications to the urea structure significantly influenced biological activity. The introduction of electron-withdrawing groups at the para position enhanced inhibitory effects, suggesting that similar modifications to this compound could yield even more potent derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(propan-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with amino acid residues in the enzyme’s active site, while the urea moiety forms hydrogen bonds with the enzyme backbone.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2-Nitrophenyl)-3-(propan-2-yl)urea

The positional isomer 1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS 347907-99-7) differs only in the nitro group’s position (ortho vs. para). This structural variation impacts electronic properties and molecular packing.

| Property | 1-(4-Nitrophenyl)-3-(propan-2-yl)urea | 1-(2-Nitrophenyl)-3-(propan-2-yl)urea |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₃ | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol |

| Nitro Group Position | Para | Ortho |

| Key Structural Effect | Enhanced resonance stabilization | Increased steric hindrance |

Substituted Aryl Ureas

- Pyrinuron (1-(4-Nitrophenyl)-3-(3-pyridylmethyl)urea) : This compound replaces the isopropyl group with a pyridylmethyl moiety (C₁₃H₁₂N₄O₃). The pyridine ring introduces hydrogen-bonding capability and aromatic π-π interactions, enhancing pesticidal activity. Pyrinuron is a rodenticide, highlighting how substituent polarity and aromaticity influence biological target specificity .

- Such derivatives are explored in kinase inhibition studies .

| Compound | Substituent | Key Application | Reference |

|---|---|---|---|

| Pyrinuron | 3-Pyridylmethyl | Rodenticide | |

| 1-Benzyl-3-(4-nitrophenyl)urea | Benzyl | Kinase inhibition |

Heterocyclic and Functionalized Ureas

- 1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(4-nitrophenyl)urea (4f): Incorporates an azetidinone ring linked to urea. The nitro group enhances antifungal activity against C. albicans (MIC 62.5 µg/mL), demonstrating the role of electron-withdrawing groups in bioactivity .

- 1-(4-Aminophenyl)-3-(2-morpholinoethyl)urea (S18): Reduction of the nitro group to an amine alters electronic properties, enabling interactions with enzymes like Nek2, a kinase involved in cancer .

Biological Activity

1-(4-Nitrophenyl)-3-(propan-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a nitrophenyl group, which is known to influence its biological activity. The presence of the nitro group can enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives tested against various bacterial strains demonstrated promising results:

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 75% |

| This compound | Bacillus subtilis | 68% |

These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties against various cancer cell lines. For example, it has been tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity:

| Cell Line | Concentration (µM) | IC50 (µM) |

|---|---|---|

| MCF-7 | 10 | 15 |

| HeLa | 20 | 12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cell death in treated cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, altering their integrity and function.

Case Studies

Several case studies have illustrated the efficacy of this compound in real-world applications:

- A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer.

- Another investigation highlighted its potential as an antibacterial agent in clinical isolates of Staphylococcus aureus, where it displayed effective inhibition at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Nitrophenyl)-3-(propan-2-yl)urea, and how can reaction yields be systematically improved?

- Methodological Answer : The synthesis typically involves coupling 4-nitroaniline with isopropyl isocyanate under anhydrous conditions. To optimize yields:

- Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters .

- Monitor intermediates via HPLC or TLC to track reaction progress.

- Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in the structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the urea linkage and nitrophenyl substitution pattern. Compare experimental shifts with computed spectra (e.g., using Gaussian or ORCA) .

- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF). Analyze hydrogen bonding between urea groups and nitro substituents, as seen in analogous structures .

- IR spectroscopy : Validate the presence of urea (N–H stretches at ~3300 cm) and nitro groups (asymmetric stretching at ~1520 cm) .

Q. What solvent systems are suitable for solubility studies of this compound, and how do substituents influence solubility?

- Methodological Answer :

- Test solubility in binary solvent mixtures (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy to quantify saturation points.

- Correlate results with Hansen solubility parameters to predict miscibility .

- Substituent effects: The nitro group reduces solubility in nonpolar solvents, while the isopropyl group may enhance lipophilicity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Use molecular docking or MD simulations to study interactions with biomolecules (e.g., enzymes) .

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group’s meta-position may be susceptible to nucleophilic attack .

- Validate predictions via kinetic studies (e.g., monitoring reaction rates under controlled conditions) .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Conduct dose-response assays across multiple cell lines to establish selectivity indices (e.g., IC ratios for cancer vs. normal cells).

- Analyze structure-activity relationships (SAR) by synthesizing derivatives (e.g., replacing nitro with amino groups) and comparing bioactivity .

- Use meta-analysis to reconcile discrepancies in literature data, accounting for variables like assay protocols or cell culture conditions .

Q. How can AI-driven platforms enhance experimental design for studying this compound’s environmental fate?

- Methodological Answer :

- Train machine learning models on existing degradation data (e.g., hydrolysis rates in soil/water) to predict persistence under novel conditions .

- Integrate high-throughput screening with robotic systems to test photodegradation or microbial metabolism across pH and temperature gradients .

- Validate models using LC-MS/MS to identify degradation products and pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.